molecular formula C6H4F2IN B137674 2,6-Difluoro-4-iodoaniline CAS No. 141743-49-9

2,6-Difluoro-4-iodoaniline

Cat. No. B137674
M. Wt: 255 g/mol
InChI Key: HCUZNQLIMDDCHF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodoaniline is a halogenated aniline derivative, which is a compound that includes an amine group attached to a benzene ring that is further substituted with iodine and fluorine atoms at specific positions. The presence of both iodine and fluorine atoms makes this compound particularly interesting for various chemical reactions due to their electronic and steric effects on the benzene ring.

Synthesis Analysis

The synthesis of halogenated anilines, such as 2,6-difluoro-4-iodoaniline, often involves halogenation reactions where specific halogen atoms are introduced into the aniline molecule. In the case of 2,6-diiodo-4-methylaniline, the synthesis was achieved by dissolving 4-methylaniline in acetic acid and adding a mixture of KI-KIO3 at 80°C, resulting in a 75% yield of the diiodinated product . Although this paper does not directly describe the synthesis of 2,6-difluoro-4-iodoaniline, similar conditions could potentially be adapted for its synthesis by choosing appropriate starting materials and halogenating agents.

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-4-iodoaniline would consist of a benzene ring with two fluorine atoms and one iodine atom attached to it, along with an amine group (-NH2). The presence of the iodine atom at the 4-position makes it a potential site for further chemical reactions, such as coupling or substitution, due to the iodine's relatively high reactivity. The fluorine atoms at the 2 and 6 positions would exert an electron-withdrawing effect, which could influence the reactivity of the amine group and the overall electronic properties of the molecule.

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including nucleophilic aromatic substitution, coupling reactions, and the formation of organometallic compounds. For instance, the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides suggests that the iodine atom in 2,6-difluoro-4-iodoaniline could potentially be used to form similar iodonium salts under the right conditions. Additionally, the reactivity of the iodine atom could allow for the formation of organometallic compounds, as seen with 2,3,5,6-tetrafluoro-4-iodopyridine, which can be converted into organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-iodoaniline would be influenced by the halogen substituents on the benzene ring. The iodine atom would contribute to a higher molecular weight and potentially increase the compound's melting point compared to non-halogenated anilines. The fluorine atoms would likely increase the compound's stability and could affect its boiling point and solubility in organic solvents. The electron-withdrawing effect of the fluorine atoms could also impact the acidity of the amine group, making it less basic than aniline itself.

Scientific Research Applications

“2,6-Difluoro-4-iodoaniline” is a chemical compound with the molecular formula C6H4F2IN and a molecular weight of 255.01 . It appears as a white to light yellow to light orange powder or crystal . .

This compound is sensitive to light and air, and it’s recommended to store it under inert gas . It has a melting point range of 80.0 to 84.0 °C .

  • Organic Synthesis : As mentioned earlier, “2,6-Difluoro-4-iodoaniline” can be used as a building block in organic synthesis . The presence of the iodo group (I) makes it a candidate for palladium-catalyzed coupling reactions . These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .

  • Pharmaceutical Industry : Compounds similar to “2,6-Difluoro-4-iodoaniline” are widely used in the pharmaceutical industry . They can serve as fundamental building blocks to create a variety of important compounds .

  • Chemical Industry : In the chemical industry, “2,6-Difluoro-4-iodoaniline” could potentially be used to synthesize other chemicals .

  • Food Industry : Although not specific to “2,6-Difluoro-4-iodoaniline”, similar compounds are used in the food industry .

  • Organic Synthesis : As mentioned earlier, “2,6-Difluoro-4-iodoaniline” can be used as a building block in organic synthesis . The presence of the iodo group (I) makes it a candidate for palladium-catalyzed coupling reactions . These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .

  • Pharmaceutical Industry : Compounds similar to “2,6-Difluoro-4-iodoaniline” are widely used in the pharmaceutical industry . They can serve as fundamental building blocks to create a variety of important compounds .

  • Chemical Industry : In the chemical industry, “2,6-Difluoro-4-iodoaniline” could potentially be used to synthesize other chemicals .

  • Food Industry : Although not specific to “2,6-Difluoro-4-iodoaniline”, similar compounds are used in the food industry .

Safety And Hazards

2,6-Difluoro-4-iodoaniline may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2,6-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZNQLIMDDCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299251
Record name 2,6-Difluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-iodoaniline

CAS RN

141743-49-9
Record name 2,6-Difluoro-4-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-iodoaniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-difluoroaniline (5) is reacted with iodine chloride in acetic acid to yield 2,6-difluoro-4-iodaniline (6).
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Synthesis routes and methods III

Procedure details

60 g of 2,6-difluoroaniline was dissolved in 180 ml of acetic acid. A solution containing 75 g of iodine chloride dissolved in 48 ml of acetic acid was added dropwise therein, and then agitated at 80° C. for 2 hours. The reaction solution was poured into water, and the resulting deposited crystals were filtrated and washed with water. The crystals were recrystallized with methanol, vacuum distilled (125° C./22 mmHg), and recrystallized again with methanol to obtain 57 g of 2,6-difluoro-4-iodoaniline.
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Synthesis routes and methods IV

Procedure details

2,6-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. Then, a mixture of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the reaction solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilling off chloroform. The residue was distilled under reduced pressure (b.p. 120° to 130° C./20 mmHg), and then recrystallized from methanol to give 4-iodo-2,6-difluoroaniline (44 g).
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30 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2,6-difluoroaniline (5.0 g, 38.7 mmol) and p-toluenesulfonic acid (1.45 g, 7.62 mmol) in DMF (70 mL) was added dropwise N-iodosuccinimide (9.6 g, 42.7 mmol) dissolved in DMF (50 mL) at 5° C. The mixture was stirred for 2.5 hours at room temperature. The mixture was concentrated under reduced pressure, and then diluted with EtOAc and water. The organic layer was washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by crystallization from EtOAc and hexane to give 2,6-difluoro-4-iodoaniline (9.12 g, 92.4%).
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5 g
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70 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Pietruś, R Kurczab, J Kalinowska‐Tłuścik… - …, 2021 - Wiley Online Library
A series of 4‐halogeno aniline derivatives was studied employing combined theoretical and experimental methods (i. e. crystal structure analysis and vibrational spectroscopies). This …
J Li, J Li, M Hu, Z Che, L Mo, X Yang, Z An… - Liquid …, 2017 - Taylor & Francis
Three series of new tolanyl benzene isothiocyanate liquid crystals A, B and C were synthesised with lateral fluorine substituent at different positions and 3,5-difluoro terminal groups. …
Number of citations: 18 www.tandfonline.com
A Lugovski, A Lugovski… - SID Symposium Digest of …, 2022 - Wiley Online Library
Due to their high dielectric anisotropy, nematic thioisocyanate quaterphenyl liquid crystals have found application in a wide GHz range. This article proposes a method for obtaining a …
Number of citations: 0 sid.onlinelibrary.wiley.com
D Grote, W Sander - The Journal of Organic Chemistry, 2009 - ACS Publications
The photochemistry of a series of fluorinated p-iodophenyl azides 2 has been investigated using matrix isolation IR and EPR spectroscopy. In all cases, the corresponding …
Number of citations: 31 pubs.acs.org
X Yang, L Mo, M Hu, J Li, J Li, R Chen, Z An - Liquid Crystals, 2018 - Taylor & Francis
New isothiocyanato liquid crystal (LC) materials based on thieno[3,2-b]thiophene core have been synthesised and characterised. Their mesomorphic and physical properties were …
Number of citations: 19 www.tandfonline.com
X Yang, J Li, J Li, M Hu, L Mo, Z Che, D Wan, Z An - Liquid Crystals, 2022 - Taylor & Francis
A new series of thieno[3,2-b]thiophene-based liquid crystals with a – C ≡ C- triple bond were synthesised via Sonogashira cross-coupling and characterised. Thermo analysis show …
Number of citations: 3 www.tandfonline.com
E Hilton, M Jinks, A Burnett, N Warren, W Andrew - 2023 - chemrxiv.org
Supramolecular polymers offer tremendous potential to produce new “smart” materials however, there remains a need to develop multistate systems that are responsive to external …
Number of citations: 0 chemrxiv.org
J Wang, C Qin, JP Lumb, X Luan - Chem, 2020 - cell.com
Polyfunctional arenes are an important part of the chemical value chain. To improve the efficiency of their synthesis, we have investigated a multicomponent approach built upon the …
Number of citations: 26 www.cell.com
P Pfaff, KTG Samarasinghe, CM Crews… - ACS Central …, 2019 - ACS Publications
Off-tissue effects are persistent issues of modern inhibition-based therapies. By merging the strategies of photopharmacology and small-molecule degraders, we introduce a novel …
Number of citations: 178 pubs.acs.org
L Josa-Culleré, A Llebaria - Journal of medicinal chemistry, 2023 - ACS Publications
The lack of selectivity of anticancer drugs limits current chemotherapy. Light-activatable drugs, whose activity can be precisely controlled with external light, could provide a more …
Number of citations: 6 pubs.acs.org

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